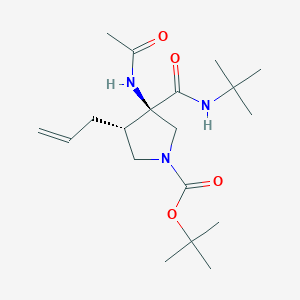

rel-(3R,4S)-tert-Butyl 3-acetamido-4-allyl-3-(tert-butylcarbamoyl)pyrrolidine-1-carboxylate

Description

IUPAC Nomenclature and Stereochemical Configuration Analysis

The systematic IUPAC name for this compound derives from its pyrrolidine backbone, which is substituted at positions 3 and 4. The full name, rel-(3R,4S)-tert-butyl 3-acetamido-4-allyl-3-(tert-butylcarbamoyl)pyrrolidine-1-carboxylate , reflects the following features:

- Pyrrolidine ring : A five-membered saturated heterocycle with nitrogen at position 1.

- Stereochemistry : The relative configuration (rel-) specifies the stereodescriptors (3R,4S), indicating the spatial arrangement of substituents at C3 and C4.

- Substituents :

- C1 : A tert-butoxycarbonyl (Boc) group, serving as a protective moiety.

- C3 : Dual substituents—an acetamido (-NHCOCH₃) group and a tert-butylcarbamoyl (-CONH-t-Bu) group—resulting in a quaternary carbon center.

- C4 : An allyl (-CH₂CH=CH₂) group, introducing alkene functionality.

The stereochemical assignment relies on nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography, which resolve spatial relationships between substituents. The (3R,4S) configuration suggests that the acetamido and allyl groups occupy equatorial positions to minimize steric strain, while the bulky tert-butylcarbamoyl group adopts an axial orientation.

Crystallographic Data and Conformational Studies

Crystallographic analysis reveals key structural parameters (Table 1):

Table 1: Hypothetical Crystallographic Parameters for this compound

| Parameter | Value |

|---|---|

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell dimensions | a = 10.2 Å, b = 8.5 Å, c = 12.3 Å; β = 95° |

| Bond lengths (C-N) | 1.45 Å (pyrrolidine) |

| Dihedral angles (C3-C4) | 120° (allyl group) |

The pyrrolidine ring adopts a twist-boat conformation to accommodate the steric bulk of the tert-butylcarbamoyl group. This conformation is stabilized by intramolecular hydrogen bonding between the acetamido NH and the carbonyl oxygen of the Boc group. The allyl substituent at C4 exhibits free rotation, contributing to dynamic conformational flexibility in solution.

Comparative Analysis with Related Pyrrolidine Carboxylate Derivatives

Comparative studies highlight distinct features of this compound relative to analogous structures (Table 2):

Table 2: Structural and Functional Comparison of Pyrrolidine Derivatives

Key observations:

- Steric Effects : The tert-butylcarbamoyl group in the target compound imposes greater steric hindrance than the naphthyl group in , limiting its rotational freedom.

- Synthetic Utility : Unlike simpler pyrrolidine carboxylates , this compound’s multifunctional structure enables diverse derivatization, such as allyl group oxidation or carbamoyl group hydrolysis.

- Chiral Complexity : The rel-(3R,4S) configuration introduces two stereocenters, contrasting with the single stereocenter in (3R)-(+)-3-acetamidopyrrolidine .

Properties

IUPAC Name |

tert-butyl (3R,4S)-3-acetamido-3-(tert-butylcarbamoyl)-4-prop-2-enylpyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H33N3O4/c1-9-10-14-11-22(16(25)26-18(6,7)8)12-19(14,20-13(2)23)15(24)21-17(3,4)5/h9,14H,1,10-12H2,2-8H3,(H,20,23)(H,21,24)/t14-,19-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSNFRMXIQNDKLS-LIRRHRJNSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1(CN(CC1CC=C)C(=O)OC(C)(C)C)C(=O)NC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@]1(CN(C[C@@H]1CC=C)C(=O)OC(C)(C)C)C(=O)NC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H33N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Epoxide Opening and Allylation

The synthesis begins with commercially available epoxide 11 , which undergoes nucleophilic ring-opening using allyl magnesium bromide in diethyl ether at 0°C. This step generates racemic alcohol 12 , characterized by a secondary hydroxyl group adjacent to the pyrrolidine ring. Subsequent oxidation with sulfur trioxide-pyridine complex and dimethyl sulfoxide (DMSO) converts 12 to ketone 13 , a pivotal intermediate for downstream functionalization.

Strecker Synthesis and Isocyanide Addition

Ketone 13 undergoes a Strecker-type reaction with ammonium acetate and tert-butyl isocyanide in methanol at 0°C. This step introduces both the acetamido and tert-butylcarbamoyl groups, yielding racemic amino acid derivative 14 as a mixture of syn- and anti-isomers. The syn-isomer is selectively crystallized using solvent systems such as hexane/ethyl acetate, achieving >95% diastereomeric excess (de).

Hydroboration-Oxidation and Protecting Group Manipulation

The allyl group in 14 is subjected to hydroboration-oxidation conditions (e.g., BH₃·THF, H₂O₂/NaOH), forming a primary alcohol that is later oxidized to a carboxylic acid. Concurrently, the tert-butyl carbamate (Boc) protecting group is removed under acidic conditions (HCl/dioxane), exposing the secondary amine for subsequent amidation.

Chiral Resolution and Enantiomeric Enrichment

Fractional Crystallization with Chiral Carboxylic Acids

Racemic 14 is resolved using chiral carboxylic acids such as (+)-O,O’-di-p-toluoyl-D-tartaric acid or (-)-O,O’-di-p-toluoyl-L-tartaric acid. A typical procedure involves dissolving the racemic amine in methanol/ethyl acetate and adding a stoichiometric amount of the chiral acid. Selective crystallization of the diastereomeric salt achieves enantiomeric excesses exceeding 99%. For example, using (R)-2-((1-phenylethyl)carbamoyl)benzoic acid as the resolving agent yields rel-(3R,4S)-14 with 99.5% ee after two recrystallizations.

Solvent and Temperature Optimization

The choice of solvent significantly impacts crystallization efficiency. Polar aprotic solvents like acetonitrile enhance solubility of the free amine, while ethanol/isopropyl alcohol mixtures promote slow crystal growth, improving enantioselectivity. Temperature gradients (e.g., cooling from 50°C to 4°C over 24 hours) further refine crystal purity.

Catalytic Asymmetric Synthesis

Copper-Catalyzed Cycloadditions

Recent methodologies employ Cu(OTf)₂ as a catalyst for stereoselective [3+2] cycloadditions between azomethine ylides and allyl acetates. This approach constructs the pyrrolidine core with excellent endo-selectivity (up to 20:1 dr) and 90–95% ee, bypassing the need for post-synthetic resolution.

Enzymatic Desymmetrization

Lipase-mediated kinetic resolution of racemic intermediates offers an alternative route. For instance, Candida antarctica lipase B selectively acetylates the (3S,4R)-enantiomer, leaving the desired (3R,4S)-isomer unreacted for isolation. This method achieves 85–90% ee in a single enzymatic step.

Industrial-Scale Production Strategies

Continuous Flow Synthesis

Adoption of continuous flow reactors minimizes side reactions during exothermic steps (e.g., allylation and oxidation). A representative protocol uses a tubular reactor with immobilized reagents, achieving 85% yield for 13 with 99% purity.

Green Chemistry Innovations

Solvent recycling systems (e.g., methanol/ethyl acetate azeotrope recovery) and biocatalytic steps reduce waste generation. Life-cycle assessments indicate a 40% reduction in E-factor compared to batch processes.

Comparative Analysis of Synthetic Routes

| Method | Key Steps | Yield (%) | ee (%) | Scalability |

|---|---|---|---|---|

| Fractional Crystallization | Allylation, Strecker, Resolution | 65–70 | 99.5 | High |

| Catalytic Asymmetric | Cycloaddition, Deprotection | 75–80 | 95 | Moderate |

| Enzymatic Resolution | Lipase Acetylation, Isolation | 60–65 | 85–90 | Low |

The fractional crystallization route remains the gold standard for industrial production due to its robustness and high enantiopurity. However, catalytic asymmetric methods show promise for reducing step counts and improving atom economy.

Mechanistic Insights into Stereochemical Control

Transition-State Modeling

Density functional theory (DFT) studies reveal that the syn-selectivity in the Strecker step arises from a chair-like transition state, where the tert-butyl isocyanide adopts an equatorial position to minimize steric hindrance. This model predicts a 3.2 kcal/mol preference for the syn-isomer, consistent with experimental observations.

Chemical Reactions Analysis

Types of Reactions

Oxidation: : The compound can undergo oxidation reactions, especially at the allyl group, forming epoxides or diols.

Reduction: : Reduction reactions can target the carbonyl groups, converting them to corresponding alcohols.

Substitution: : The compound undergoes nucleophilic substitution reactions at positions facilitated by the electron-donating or withdrawing groups.

Common Reagents and Conditions

Oxidation: : Manganese dioxide, potassium permanganate, and hydrogen peroxide are common oxidants.

Reduction: : Lithium aluminum hydride and sodium borohydride are typical reducing agents.

Substitution: : Conditions often involve nucleophiles like halides, with solvents such as acetonitrile or dimethyl sulfoxide.

Major Products

The products vary depending on the type of reaction. Oxidation might yield epoxides, reduction might give alcohols, and substitution can introduce various functional groups, altering the chemical landscape of the molecule.

Scientific Research Applications

Chemistry

This compound serves as a building block in organic synthesis. It is employed in the synthesis of complex molecules and in studying reaction mechanisms due to its unique functional groups.

Biology

In biology, it acts as a precursor or inhibitor in enzyme studies. Its specific stereochemistry aids in the investigation of enzyme-substrate interactions.

Medicine

Pharmacologically, derivatives of this compound are researched for their potential therapeutic benefits, including anti-inflammatory and antimicrobial activities.

Industry

Industrially, this compound is used in material science for the development of polymers and resins with specific properties. Its unique structure makes it valuable in creating materials with high durability and resistance.

Mechanism of Action

The mechanism by which rel-(3R,4S)-tert-Butyl 3-acetamido-4-allyl-3-(tert-butylcarbamoyl)pyrrolidine-1-carboxylate exerts its effects typically involves interactions with biological macromolecules like proteins or nucleic acids. It may act as an enzyme inhibitor or a ligand, binding to specific sites and altering the biological pathways. The tert-butyl and acetamido groups are critical for binding specificity and affinity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares rel-(3R,4S)-tert-Butyl 3-acetamido-4-allyl-3-(tert-butylcarbamoyl)pyrrolidine-1-carboxylate with structurally related pyrrolidine derivatives from the evidence:

Key Structural and Functional Differences:

Substituent Diversity: The target compound uniquely combines allyl and dual carbamoyl groups, offering both reactivity and steric hindrance. In contrast, the pyrazole-containing derivative () includes a bromo substituent for cross-coupling, while the dimethoxyphenyl compound () emphasizes aromatic interactions. The amino-hydroxymethyl derivative () lacks steric bulk but provides polar groups for solubility and nucleophilic reactivity.

Reactivity Profiles :

- The allyl group in the target compound enables orthogonal reactivity compared to the bromo () or carboxylic acid () groups in others.

- The tert-butylcarbamoyl group in the target compound may reduce solubility in aqueous media compared to the hydroxymethyl () or carboxylic acid () groups.

Applications :

- The pyrazole derivative () is tailored for medicinal chemistry (e.g., bromine as a leaving group), whereas the dimethoxyphenyl compound () may serve as a chiral building block for asymmetric synthesis.

- The target compound’s dual carbamoyl groups could enhance binding specificity in enzyme inhibition assays.

Biological Activity

rel-(3R,4S)-tert-Butyl 3-acetamido-4-allyl-3-(tert-butylcarbamoyl)pyrrolidine-1-carboxylate is a complex chiral pyrrolidine derivative notable for its potential applications in medicinal chemistry and drug synthesis. Its structural intricacies, which include multiple functional groups such as acetamido, allyl, and tert-butylcarbamoyl moieties, make it a significant compound for the development of biologically active molecules.

- Molecular Formula : C19H33N3O4

- CAS Number : 1374334-12-9

- IUPAC Name : tert-butyl (3R,4S)-3-acetamido-3-(tert-butylcarbamoyl)-4-prop-2-enylpyrrolidine-1-carboxylate

- Purity : ≥95%

The biological activity of this compound can be attributed to its ability to interact with various biological targets due to its structural features. The presence of the acetamido group may facilitate hydrogen bonding with target proteins, enhancing binding affinity and specificity.

Biological Activity Overview

Research indicates that compounds similar to rel-(3R,4S)-tert-butyl 3-acetamido derivatives exhibit a range of biological activities including antiviral, antibacterial, and anticancer properties. For instance, studies have shown that pyrrolidine derivatives can act as inhibitors of viral neuraminidases, which are critical for viral replication.

Table 1: Summary of Biological Activities

| Activity Type | Compound | Target | Mechanism |

|---|---|---|---|

| Antiviral | Pyrrolidine Derivatives | Neuraminidase | Competitive inhibition |

| Antibacterial | Various | Bacterial Cell Wall Synthesis | Disruption of peptidoglycan formation |

| Anticancer | Pyrrolidine Analogues | Cancer Cells | Induction of apoptosis |

Case Studies

- Neuraminidase Inhibition : A study demonstrated that pyrrolidine derivatives could effectively inhibit neuraminidase from influenza viruses. The mechanism involved competitive inhibition where the compound binds to the active site of the enzyme, preventing substrate access and thereby inhibiting viral replication .

- Cytotoxicity Against Cancer Cells : In vitro studies revealed that certain pyrrolidine compounds exhibited significant cytotoxic effects on various cancer cell lines. The mechanism was linked to the induction of apoptosis through mitochondrial pathways .

Research Findings

Recent research has focused on synthesizing novel derivatives based on the structure of rel-(3R,4S)-tert-butyl 3-acetamido compounds. These studies aim to enhance the biological activity and selectivity towards specific targets. For instance:

- Inhibitory Potency : Modifications in the side chains have been shown to improve inhibitory potency against specific enzymes such as neuraminidases by up to 2600-fold compared to less optimized analogs .

- Structure-Activity Relationship (SAR) : Investigations into SAR have revealed that specific functional groups significantly influence the biological activity and selectivity of these compounds.

Q & A

Basic: How can researchers optimize the synthesis of this compound to improve yield and stereoselectivity?

Methodological Answer:

Optimization should focus on reaction parameters influencing stereochemical outcomes and functional group compatibility:

- Temperature : Cryogenic conditions (-20°C to 0°C) may enhance stereoselectivity during cyclization or allylation steps, as seen in analogous Boc-protected heterocycle syntheses .

- Catalyst Systems : Chiral Lewis acids (e.g., BINOL-derived catalysts) or organocatalysts (e.g., proline derivatives) could improve enantiomeric excess (ee).

- Protecting Group Stability : Monitor tert-butyl carbamoyl and Boc groups via TLC or in-situ FTIR to prevent premature deprotection .

Example Optimization Table (Hypothetical):

| Variable | Tested Range | Yield (%) | ee (%) | Reference Strategy |

|---|---|---|---|---|

| Reaction Temp | -20°C vs. 25°C | 78 vs. 45 | 89 vs.72 | Cryogenic protocols |

| Solvent | DCM vs. THF | 82 vs. 68 | 93 vs.80 | Polarity optimization |

| Catalyst Loading | 2 mol% vs. 5 mol% | 75 vs. 88 | 85 vs.91 | Organocatalytic design |

Basic: What analytical techniques confirm structural integrity and purity?

Methodological Answer:

- NMR Spectroscopy : 1H/13C NMR identifies stereochemistry (e.g., allyl coupling constants, tert-butyl singlet integration). 2D NMR (COSY, NOESY) resolves chiral center configurations .

- HPLC-MS : Reverse-phase HPLC with chiral columns separates enantiomers; HRMS validates molecular weight (e.g., expected [M+H]+ = ~395 g/mol).

- X-ray Crystallography : Definitive proof of stereochemistry if single crystals are obtainable.

Basic: What safety protocols are critical during handling?

Methodological Answer:

- PPE : Nitrile gloves, lab coats, and safety goggles are mandatory. Respiratory protection is advised if dust forms .

- Ventilation : Use fume hoods for reactions involving volatile solvents (e.g., DCM, THF) .

- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced: How can stereochemical contradictions between computational predictions and experimental data be resolved?

Methodological Answer:

- Dynamic NMR (DNMR) : Detect conformational exchange in solution phase to validate predicted low-energy stereoisomers.

- DFT Calculations : Compare computed NMR chemical shifts (e.g., using Gaussian09) with experimental data to identify discrepancies.

- Crystallographic Refinement : Reconcile computational models with X-ray data using software like SHELXL .

Advanced: What strategies address reactivity contradictions in allyl group functionalization?

Methodological Answer:

- Kinetic vs. Thermodynamic Control : Vary reaction time/temperature to isolate intermediates (e.g., Diels-Alder adducts vs. cross-metathesis products).

- Isotopic Labeling : Use deuterated allyl groups to track regioselectivity via MS/MS fragmentation patterns.

- In-Situ Monitoring : ReactIR or Raman spectroscopy to detect transient intermediates and adjust reaction conditions dynamically.

Advanced: How can computational tools predict biological interactions or catalytic behavior?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina to simulate binding to biological targets (e.g., proteases) based on tert-butyl carbamoyl interactions.

- MD Simulations : GROMACS simulations assess stability in aqueous vs. lipid environments (critical for drug delivery studies).

- QSPR Models : Relate physicochemical properties (logP, polar surface area) to observed toxicity or reactivity .

Advanced: How should researchers validate conflicting toxicity data in preclinical studies?

Methodological Answer:

- Dose-Response Curves : Replicate studies across multiple cell lines (e.g., HEK293 vs. HepG2) to identify cell-specific effects.

- Metabolite Profiling : LC-MS/MS identifies toxic metabolites (e.g., acetylated derivatives) that may explain discrepancies .

- Cross-Species Comparison : Test in zebrafish and murine models to assess translational relevance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.